molecular formula C13H13BrN4O B8274766 5-Bromo-3-(2-cyclopropylpyrimidin-4-ylamino)-1-methylpyridin-2(1H)-one

5-Bromo-3-(2-cyclopropylpyrimidin-4-ylamino)-1-methylpyridin-2(1H)-one

Cat. No. B8274766
M. Wt: 321.17 g/mol
InChI Key: GZIXPXRNIHHSPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-(2-cyclopropylpyrimidin-4-ylamino)-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C13H13BrN4O and its molecular weight is 321.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H13BrN4O

Molecular Weight

321.17 g/mol

IUPAC Name

5-bromo-3-[(2-cyclopropylpyrimidin-4-yl)amino]-1-methylpyridin-2-one

InChI

InChI=1S/C13H13BrN4O/c1-18-7-9(14)6-10(13(18)19)16-11-4-5-15-12(17-11)8-2-3-8/h4-8H,2-3H2,1H3,(H,15,16,17)

InChI Key

GZIXPXRNIHHSPG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C(C1=O)NC2=NC(=NC=C2)C3CC3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser was charged with 196a (300 mg, 2.22 mmol), 3,5-dibromo-1-methylpyridin-2(1H)-one (593 mg, 2.22 mmol), and cesium carbonate (1.45 g, 4.44 mmol). After bubbling nitrogen through the suspension for 30 minutes, Xantphos (127 mg, 0.22 mmol) and tris(dibenzyl-ideneacetone)dipalladium(0) (100 mg, 0.11 mmol) were added. The system was subject to three cycles of vacuum/argon flush and heated at reflux for 5 h. It was then cooled to room temperature and filtered. The solid was washed with dichloromethane (2×50 mL). The combined filtrate was concentrated under reduced pressure and the residue was washed with acetonitrile (5 mL) to afford 196b (420 mg, 59%) as a yellow solid. MS-ESI: [M+H]+ 321
Name
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
593 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
127 mg
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Two
Name
Yield
59%

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